Methyl 3,5-bis(chlorosulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-bis(chlorosulfonyl)benzoate: is a chemical compound with the molecular formula C₈H₆Cl₂O₆S₂ and a molecular weight of 333.166 g/mol . . This compound is characterized by the presence of two chlorosulfonyl groups attached to a benzoate ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(chlorosulfonyl)benzoate can be synthesized through the chlorosulfonation of methyl benzoate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of chlorosulfonyl groups at the 3 and 5 positions of the benzoate ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,5-bis(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products:
Substitution Reactions: Various substituted benzoates.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3,5-bis(chlorosulfonyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of their functions and interactions. It is also employed in the development of diagnostic tools and assays .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties .
Wirkmechanismus
The mechanism of action of methyl 3,5-bis(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chlorosulfonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl functionalities into target molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(chlorosulfonyl)benzoate: This compound has a single chlorosulfonyl group and is used in similar applications but offers different reactivity and selectivity.
Benzoic acid, 3,5-bis(chlorosulfonyl)-: The acid form of methyl 3,5-bis(chlorosulfonyl)benzoate, used in different synthetic routes.
Uniqueness: this compound is unique due to the presence of two chlorosulfonyl groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of complex molecules .
Eigenschaften
CAS-Nummer |
918810-48-7 |
---|---|
Molekularformel |
C8H6Cl2O6S2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
methyl 3,5-bis(chlorosulfonyl)benzoate |
InChI |
InChI=1S/C8H6Cl2O6S2/c1-16-8(11)5-2-6(17(9,12)13)4-7(3-5)18(10,14)15/h2-4H,1H3 |
InChI-Schlüssel |
VVZZYHWXPBPLOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.